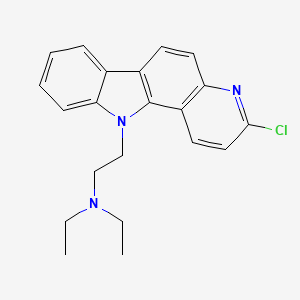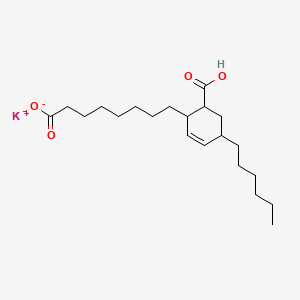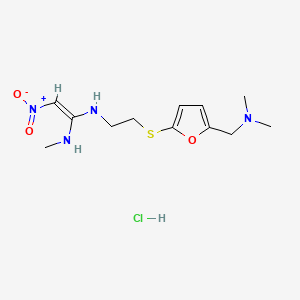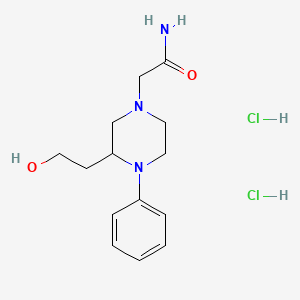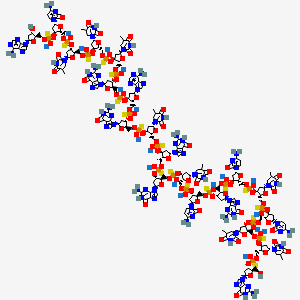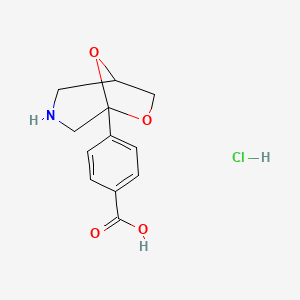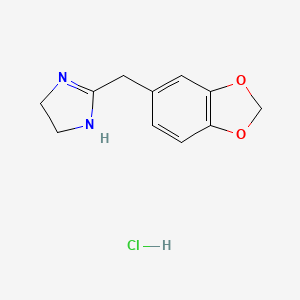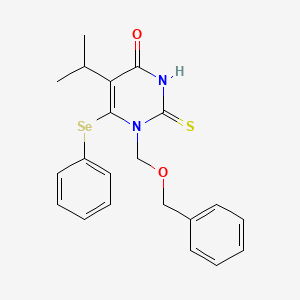
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound featuring a pyrimidinone core with various substituents, including a phenylmethoxy group, a phenylseleno group, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidinone Core: Starting from a suitable pyrimidine precursor, the core structure is formed through cyclization reactions.
Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Phenylmethoxy Group: This step involves the alkylation of the pyrimidinone core with a phenylmethoxy halide under basic conditions.
Incorporation of the Phenylseleno Group: The phenylseleno group is typically introduced through a selenation reaction, using reagents such as diphenyl diselenide in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for biological targets. The presence of the phenylseleno group is particularly interesting due to its potential biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The thioxo and phenylseleno groups are of particular interest for their potential antioxidant and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylseleno group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The thioxo group can interact with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylthio)-2-thioxo-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Uniqueness
The presence of both the phenylseleno and thioxo groups in 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- makes it unique. These groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
Eigenschaften
CAS-Nummer |
172255-98-0 |
|---|---|
Molekularformel |
C21H22N2O2SSe |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1-(phenylmethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2SSe/c1-15(2)18-19(24)22-21(26)23(14-25-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,26) |
InChI-Schlüssel |
ZELMSKHZESQYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


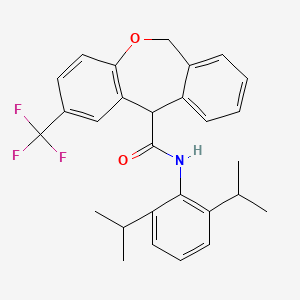
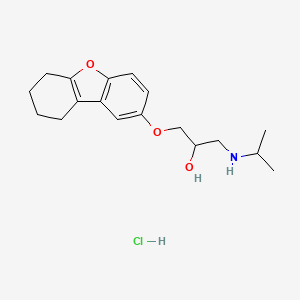

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
